N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide
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Overview
Description
N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is a complex organic compound that features a sulfonamide group attached to an indole derivative. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The indole derivative is then reacted with a sulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide.
Final Coupling: The sulfonamide is coupled with 3-methyl-4-aminophenylpropionamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives of the indole and phenyl rings.
Reduction: Reduced forms of the sulfonamide and indole groups.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)propionamide: Lacks the indole derivative, making it less complex and potentially less biologically active.
N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide: Similar structure but with a different indole derivative, which may alter its biological activity.
Uniqueness
N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is unique due to the presence of both the sulfonamide and indole groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-methyl-4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-18(23)20-14-6-8-17(12(2)9-14)27(25,26)21-15-5-7-16-13(10-15)11-19(24)22(16)3/h5-10,21H,4,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUPYCAHCYKJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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